molecular formula C21H24FN3O3S2 B2469918 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-38-2

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2469918
CAS RN: 850910-38-2
M. Wt: 449.56
InChI Key: UYYZRAMKGXSVBZ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C21H24FN3O3S2 and its molecular weight is 449.56. The purity is usually 95%.
BenchChem offers high-quality 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant application of compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is their antimicrobial and antifungal properties. For instance, studies have shown the synthesis of various benzothiazole-based sulphonamides, including fluoro-substituted variants, displaying considerable antimicrobial activity. These compounds have been tested against various bacteria and fungi, showcasing their potential as antimicrobial agents (Bhusari et al., 2008). Additionally, other research has also synthesized and evaluated similar compounds, further supporting their antimicrobial efficacy (Jagtap et al., 2010).

Anticancer Potential

The synthesis of benzamide derivatives, including those containing benzothiazole structures, has been researched for their anticancer properties. Studies have identified specific compounds with promising anticancer activities, particularly against melanoma cell lines and other cancer types. This highlights the potential of such compounds in the development of novel anticancer therapies (Ö. Yılmaz et al., 2015).

Inhibition of Carbonic Anhydrase

Another important application of these compounds is as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Research has synthesized benzothiazole-based sulphonamides that effectively inhibit human carbonic anhydrase isoforms, which could have implications for treating conditions like glaucoma and possibly other diseases related to carbonic anhydrase activity (Tuğrak et al., 2020).

Potential in Treating Cardiovascular Conditions

Some studies have focused on the synthesis of N-substituted benzamides, including structures similar to the compound , for their potential in treating cardiovascular conditions. This includes their activity as Na+/H+ exchanger inhibitors, which could be beneficial in the treatment of acute myocardial infarction (Baumgarth et al., 1997).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-4-6-13-24(3)30(27,28)17-10-7-15(8-11-17)20(26)23-21-25(5-2)18-12-9-16(22)14-19(18)29-21/h7-12,14H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZRAMKGXSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide

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